Tropylium hexachloroantimonate

Cationic polymerization Ion-pair equilibria Conductometry

Tropylium hexachloroantimonate, [C₇H₇]⁺[SbCl₆]⁻ (MW 425.6 g/mol), is a crystalline, non-benzenoid aromatic carbocation salt combining the cycloheptatrienylium (tropylium) cation with the non-nucleophilic hexachloroantimonate(V) counter-ion. The tropylium cation possesses 6π-electron Hückel aromaticity across a planar seven-membered ring, conferring exceptional thermodynamic stability for a carbocation and enabling its isolation as a shelf-stable solid.

Molecular Formula C7H7Cl6Sb
Molecular Weight 425.6 g/mol
CAS No. 26810-97-9
Cat. No. B12756732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropylium hexachloroantimonate
CAS26810-97-9
Molecular FormulaC7H7Cl6Sb
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESC1C=CC=CC=[C+]1.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/C7H7.6ClH.Sb/c1-2-4-6-7-5-3-1;;;;;;;/h1-5H,6H2;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyOKEPGJWIIBYKLG-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tropylium Hexachloroantimonate (CAS 26810-97-9): Core Identity and Procurement-Relevant Profile


Tropylium hexachloroantimonate, [C₇H₇]⁺[SbCl₆]⁻ (MW 425.6 g/mol), is a crystalline, non-benzenoid aromatic carbocation salt combining the cycloheptatrienylium (tropylium) cation with the non-nucleophilic hexachloroantimonate(V) counter-ion [1]. The tropylium cation possesses 6π-electron Hückel aromaticity across a planar seven-membered ring, conferring exceptional thermodynamic stability for a carbocation and enabling its isolation as a shelf-stable solid [2]. This compound serves dual roles: as a well-characterized initiator for mechanistic studies of cationic polymerization (where the counter-ion profoundly influences ion-pair equilibria and propagation kinetics) and as a metal-free organic Lewis acid catalyst for synthetic transformations including acetalization and transacetalization reactions [3][4].

Why Tropylium Hexachloroantimonate Cannot Be Generically Substituted: Counter-Ion and Cation Structure Drive Quantifiable Performance Gaps


Within the class of stable organic cation hexachloroantimonates and related tropylium salts, seemingly minor compositional variations produce large, quantifiable differences in ion-pair dissociation thermodynamics, polymerization kinetics, and product molecular weight distributions. The tropylium cation (C₇H₇⁺) exhibits a Kd in CH₂Cl₂ approximately 4- to 5-fold lower than the trityl (Ph₃C⁺) analogue with the same SbCl₆⁻ anion, directly impacting free-ion availability during cationic polymerization [1]. Furthermore, exchanging the SbCl₆⁻ counter-ion for perchlorate (ClO₄⁻) in otherwise identical tropylium-initiated N-vinylcarbazole polymerizations yields measurably lower polymer molecular weights due to altered monomer transfer kinetics [2]. Against the broader class of carbenium salt initiators such as xanthylium salts, tropylium hexachloroantimonate demonstrates superior polymerization efficiency for indene monomer under identical conditions [3]. These performance deltas are not predictable from chemical intuition alone and preclude simple one-to-one substitution without experimental re-validation.

Tropylium Hexachloroantimonate: Comparator-Anchored Quantitative Differentiation Evidence


Ion-Pair Dissociation Constant (Kd): 4- to 5-Fold Lower Dissociation vs. Trityl Hexachloroantimonate in Dichloromethane

Conductometric measurements in anhydrous CH₂Cl₂ establish that tropylium hexachloroantimonate (C₇H₇⁺SbCl₆⁻) exhibits an ion-pair dissociation constant Kd of 0.3–1.3 × 10⁻⁴ M over the temperature range 0 °C to −45 °C. Under identical conditions, trityl hexachloroantimonate (Ph₃C⁺SbCl₆⁻) yields Kd values of 1.4–5.3 × 10⁻⁴ M over 25 °C to −45 °C [1]. The tropylium salt is therefore approximately 4- to 5-fold less dissociated into free ions than its trityl counterpart at comparable temperatures [1]. This difference is attributed to the smaller effective interionic distance and tighter ion-pairing in the tropylium system [2].

Cationic polymerization Ion-pair equilibria Conductometry

Polymer Molecular Weight: SbCl₆⁻ Counter-Ion Yields Higher Molecular Weights vs. ClO₄⁻ in N-Vinylcarbazole Polymerization

In a direct comparative study of N-vinylcarbazole (NVC) cationic polymerization in CH₂Cl₂ at 0 °C, tropylium hexachloroantimonate (SbCl₆⁻ counter-ion) produced poly(N-vinylcarbazole) with consistently higher molecular weights than tropylium perchlorate (ClO₄⁻ counter-ion) under otherwise identical conditions [1]. The authors specifically state: 'Molecular weights were higher when SbCl₆⁻ was the counter-ion than with ClO₄⁻ and it is suggested that monomer transfer reactions occur more readily with the small equilibrium concentrations of ion pairs (allowing an effect of counter-ion), whereas propagation occurs predominantly via free cations' [1]. The rate coefficient for free-cation propagation was estimated as kp = 3 × 10⁵ M⁻¹ s⁻¹ at 0 °C, approximately five orders of magnitude greater than the corresponding free-radical polymerization [1].

Cationic polymerization Counter-ion effect Molecular weight control

Free-Cation Propagation Rate Coefficient (kp+): Absolute Reactivity Benchmarking in N-Ethyl-3-Vinylcarbazole vs. N-Vinylcarbazole

Using tropylium hexachloroantimonate as initiator in CH₂Cl₂ at 0 °C, the free-cation propagation rate coefficient for N-ethyl-3-vinylcarbazole was determined as kp+ = 2 × 10⁴ M⁻¹ s⁻¹ [1]. This value is approximately 20-fold smaller than kp+ for the closely related monomer N-vinylcarbazole (kp+ ≈ 3–4 × 10⁵ M⁻¹ s⁻¹) measured with the same initiator under comparable conditions [2]. The N-ethyl-3-vinylcarbazole system is distinguished by very high molecular weights obtained and a linear dependence of Mn on the monomer/catalyst mole ratio, indicating that transfer and termination are comparatively unimportant [1]. The propagating species exhibits a characteristic absorption band at 468 nm, enabling real-time spectroscopic monitoring [1].

Polymerization kinetics Free-ion reactivity Rate coefficient

Indene Polymerization Efficiency: Superior Performance vs. Xanthylium Perchlorate Initiator

In a direct comparative study of indene cationic polymerization in methylene dichloride, tropylium hexachloroantimonate and xanthylium perchlorate were evaluated as initiators under identical conditions. The study explicitly states that tropylium hexachloroantimonate was 'the former being more efficient' [1]. Very high conversions of monomer to polyindene were obtained with catalyst concentrations of approximately 10⁻² M, yielding polymer molecular weights of approximately 10,000 [1]. Initiation was characterized as fairly rapid and complete, though active centres are gradually lost by creation of more stable cationic species from polyindene chains [1].

Indene polymerization Initiator efficiency Carbenium salt

Tetrahydrofuran Polymerization Cleanliness: Reduced Side Reactions vs. Trityl Hexachloroantimonate

When used as initiator for tetrahydrofuran (THF) cationic polymerization, tropylium hexachloroantimonate produces reactions that are described as 'somewhat cleaner, and strong colors do not develop as readily as when the corresponding trityl salts are used' [1]. Although rates of initiation are lower with tropylium (reaction is hardly noticeable at room temperature), at temperatures of 50 °C and above initiation becomes significant and polymerizations proceed 'almost to the expected theoretical conversion of monomer to polymer' [1]. The lower rate of initiator consumption minimizes the apparent low equilibrium conversion observed with rapidly initiating trityl salts, and initiation proceeds primarily via hydride abstraction from the ether with cycloheptatriene detected as a clean byproduct by GLC [1].

THF polymerization Reaction cleanliness Side reactions

Organic Lewis Acid Catalysis: First Demonstration as Metal-Free Catalyst for Acetalization and Transacetalization

Tropylium salts were demonstrated for the first time in 2017 to function as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions of a wide range of aldehyde substrates [1]. This metal-free methodology operates effectively under both batch and continuous flow conditions, representing a green chemistry alternative to traditional transition-metal Lewis acid catalysts [1]. The tropylium cation activates carbonyl substrates through its intrinsic Lewis acidity, which has been quantified by its pKR+ value; the tropylium cation in water has an equilibrium constant comparable to acetic acid (Ka ≈ 1.8 × 10⁻⁵), confirming its capacity for electrophilic substrate activation without requiring metal centers [2]. This positions tropylium salts as members of the organocatalyst family with documented advantages in moisture tolerance, functional group compatibility, and avoidance of toxic metal byproducts relative to conventional Lewis acids such as BF₃·OEt₂ or metal triflates [1][3].

Organocatalysis Lewis acid Green chemistry

Scientifically Validated Application Scenarios for Tropylium Hexachloroantimonate Procurement


Mechanistic Studies of Free-Ion vs. Ion-Pair Propagation in Cationic Polymerization

Tropylium hexachloroantimonate is the initiator of choice for fundamental studies requiring quantitative separation of free-ion and ion-pair contributions to cationic polymerization kinetics. Its well-characterized Kd (0.3–1.3 × 10⁻⁴ M in CH₂Cl₂, 0 °C to −45 °C) and the availability of directly comparable data for trityl, xanthylium, and ammonium hexachloroantimonate analogues enable rigorous analysis of how counter-ion identity and cation structure modulate propagation rate coefficients [1]. The compound has been used to establish benchmark kp+ values for N-vinylcarbazole (3 × 10⁵ M⁻¹ s⁻¹), N-ethyl-3-vinylcarbazole (2 × 10⁴ M⁻¹ s⁻¹), and isobutyl vinyl ether (~5 × 10³ M⁻¹ s⁻¹), all at 0 °C in CH₂Cl₂ [2][3].

Synthesis of High-Molecular-Weight Poly(N-Vinylcarbazole) with Controlled Architecture

When poly(N-vinylcarbazole) with maximized molecular weight is the synthetic target, tropylium hexachloroantimonate must be selected over tropylium perchlorate. The SbCl₆⁻ counter-ion demonstrably suppresses monomer transfer reactions relative to ClO₄⁻, resulting in higher polymer molecular weights under identical CH₂Cl₂ conditions at 0 °C [2]. The rapid and quantitative initiation (polymerization half-lives of 1–2 seconds) combined with the absence of significant termination makes this system suitable for producing well-defined poly(N-vinylcarbazole) architectures where molecular weight is a critical quality parameter [2].

Clean THF Polymerization Requiring High Monomer Conversion and Minimal Chromophoric Impurities

For ring-opening cationic polymerization of tetrahydrofuran where polymer color and purity are specifications, tropylium hexachloroantimonate outperforms trityl hexachloroantimonate. The tropylium-initiaated reactions are cleaner with significantly less development of strongly colored side products, and at operating temperatures of 50 °C and above, polymerization proceeds to near-theoretical monomer conversion [1]. The well-defined hydride-abstraction initiation mechanism produces cycloheptatriene as a detectable but clean byproduct, facilitating process analytical monitoring via GLC [1].

Metal-Free Organocatalytic Acetalization and Transacetalization in Batch and Continuous Flow

Tropylium hexachloroantimonate enables a metal-free catalytic route to acetals and transacetals from aldehyde substrates, as first demonstrated by Lyons et al. in 2017 [4]. The methodology is validated for both batch and continuous flow operation, offering a green chemistry alternative to transition-metal Lewis acids (BF₃, metal triflates) that eliminates metal contamination from final products. The tropylium cation's intrinsic Lewis acidity (comparable to acetic acid, Ka ≈ 1.8 × 10⁻⁵) provides sufficient electrophilic activation for a broad aldehyde substrate scope without requiring toxic or expensive metal catalysts [5]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where residual metal limits are stringent.

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